5-(2,5-Dibromophenyl)thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Br2N2S |
|---|---|
Molecular Weight |
334.03 g/mol |
IUPAC Name |
5-(2,5-dibromophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6Br2N2S/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
JSLNYZUMDJVLSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Aminothiazoles
Established Synthetic Pathways for the 2-Aminothiazole (B372263) Nucleus
The construction of the 2-aminothiazole core can be achieved through several reliable and versatile synthetic methodologies. These pathways offer access to a diverse array of substituted thiazoles by varying the starting materials and reaction conditions.
The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for creating the thiazole ring. The classical approach involves the condensation reaction between an α-haloketone and a thioamide. nbinno.com When thiourea (B124793) is used as the thioamide component, the reaction yields 2-aminothiazoles. tandfonline.com The general mechanism proceeds through a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.govacs.org
To synthesize the target compound, 5-(2,5-Dibromophenyl)thiazol-2-amine, via the Hantzsch method, the required precursors would be 2-bromo-1-(2,5-dibromophenyl)ethan-1-one and thiourea.
Modern adaptations have focused on enhancing the efficiency and environmental footprint of the Hantzsch synthesis. These include the use of microwave irradiation, which can dramatically reduce reaction times and improve yields, nih.gov and the development of novel catalytic systems. researchgate.net For instance, an iron-iodine catalyzed one-pot synthesis from methyl aryl ketones and thiourea has been demonstrated, which generates the necessary α-iodoketone in situ. researchgate.net Solvent-free conditions have also been successfully employed, offering a green and rapid alternative to traditional methods. organic-chemistry.org
Table 1: Selected Modern Adaptations of the Hantzsch Synthesis for 2-Aminothiazoles
| Catalyst/Condition | Starting Materials | Product Type | Key Advantages |
| Microwave Irradiation | α-haloketones, Thioureas | 2-Aminothiazoles | Reduced reaction time, often improved yields. nih.gov |
| Iron-Iodine Catalysis | Methyl aryl ketones, Thiourea | 2-Aminothiazoles | In-situ generation of α-haloketone, one-pot procedure. researchgate.net |
| Solvent-Free | 2-Bromoacetophenones, Thiourea | 4-Aryl-2-aminothiazoles | Eco-friendly, rapid reaction, easy workup. organic-chemistry.org |
| Silica Supported Tungstosilisic Acid | 3-(Bromoacetyl)-4-hydroxy-2H-pyran-2-one, Thiourea, Aldehydes | Substituted Hantzsch Thiazoles | Green, reusable catalyst, one-pot multi-component reaction. researchgate.net |
Modifications to the reaction workup and purification, such as using fluorous Lawesson's reagent, can also simplify the isolation of the final thiazole products. organic-chemistry.org
The cyclocondensation of thiourea with a suitable three-carbon precursor is the hallmark of the most common route to 2-aminothiazoles. tandfonline.com This reaction, central to the Hantzsch synthesis, involves the reaction of thiourea with α-haloketones or α-haloaldehydes to produce the corresponding 2-aminothiazoles, often with no by-products. tandfonline.comijsdr.org The versatility of this method allows for the synthesis of a wide variety of substituted 2-aminothiazoles by simply changing the α-halocarbonyl compound. nih.gov
For example, 2-aminothiazoles can be obtained from the reaction of suitably substituted acetophenones with thiourea in the presence of an oxidizing agent like bromine or iodine, which facilitates the in-situ formation of the α-haloacetophenone. nih.gov The reaction of chloroacetaldehyde (B151913) with thiourea is a basic method for producing the parent 2-aminothiazole. chemicalbook.com
The scope of this reaction extends to various thiourea derivatives. N-monosubstituted and N,N-disubstituted thioureas can be reacted with α-halocarbonyls to yield 2-monosubstituted and 2-disubstituted aminothiazoles, respectively, although yields may be lower for the latter. tandfonline.com The reaction is robust and can be carried out under various conditions, including reflux in ethanol, which is a common laboratory practice. nih.govnanobioletters.com
Beyond the Hantzsch method, several other strategies have been developed for the synthesis of the thiazole nucleus, providing alternative pathways to differently substituted derivatives.
Cook-Heilborn Synthesis : This method produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nbinno.compharmaguideline.com
Tcherniac's Synthesis : This approach yields 2-substituted thiazoles by hydrolyzing α-thiocyanoketones with acid. pharmaguideline.com
From α-Diazoketones : A catalyst-free method involves reacting α-diazoketones with thiourea in PEG-400 at elevated temperatures to form 2-aminothiazoles. bepls.com Another approach uses trifluoromethanesulfonic acid to catalyze the coupling of α-diazoketones with thioureas. organic-chemistry.org
Domino Reactions : 2-Aminothiazoles can be synthesized via a domino alkylation-cyclization reaction of propargyl bromides with thioureas, often facilitated by microwave irradiation for rapid results. organic-chemistry.org
Multi-component Reactions : One-pot, three-component reactions of α-nitro epoxides, potassium thiocyanate, and primary amines provide an efficient and eco-friendly route to polysubstituted 2-aminothiazoles. organic-chemistry.org
Visible-Light-Induced Synthesis : A modern and green chemistry approach utilizes visible light to induce the reaction of active methylene (B1212753) ketone derivatives with thioureas at room temperature, yielding functionalized 2-aminothiazoles. organic-chemistry.org
Approaches for the Synthesis of Halogenated Phenyl-Substituted Thiazol-2-amines
The synthesis of specifically substituted compounds like this compound requires precise control over the introduction of substituents on both the phenyl and thiazole rings.
The most direct and common strategy for preparing aryl-halogenated 2-aminothiazoles is to begin with a pre-halogenated starting material. For the synthesis of this compound, this involves using an acetophenone (B1666503) derivative that already contains the desired bromine atoms on the phenyl ring.
The key intermediate, a substituted phenacyl bromide, can be prepared by the bromination of the corresponding substituted acetophenone. ijsdr.org For instance, 1-(2,5-dibromophenyl)ethan-1-one can be brominated at the α-carbon position, typically using bromine in a solvent like acetic acid or chloroform, to yield 2-bromo-1-(2,5-dibromophenyl)ethan-1-one. orientjchem.org This α-haloketone is then subjected to the Hantzsch cyclocondensation with thiourea to construct the final this compound molecule. nanobioletters.com
An alternative, though often less regioselective, approach would be the direct halogenation of a pre-formed 5-phenylthiazol-2-amine. However, controlling the position and number of halogen atoms added to the phenyl ring via electrophilic aromatic substitution can be challenging and may lead to a mixture of products.
Cross-coupling reactions also present a viable, albeit more complex, synthetic route. For example, a Suzuki reaction could be employed to couple 5-bromothiazol-2-amine (B145681) with (2,5-dibromophenyl)boronic acid. nih.govmdpi.com Similarly, Negishi-type couplings can be used, as demonstrated in the synthesis of 2-(4-bromophenyl)thiazole (B1282850) from 2-bromothiazole (B21250) and 1-bromo-4-iodobenzene (B50087) using a palladium catalyst. chemicalbook.com
The regiochemistry of the thiazole ring is inherently controlled by the choice of synthesis method. In the Hantzsch synthesis of 2-aminothiazoles, the substitution pattern is precisely determined by the reactants. nih.govacs.org
C2 Position : The amino group at the C2 position is derived directly from the use of thiourea as the thioamide component.
C4 and C5 Positions : These positions are formed from the α-haloketone. The carbonyl carbon of the ketone becomes the C4 atom of the thiazole ring, and the α-carbon bearing the halogen becomes the C5 atom.
Therefore, to place the 2,5-dibromophenyl group at the C5 position, the synthesis must start with an α-bromo-2',5'-dibromoacetophenone (2-bromo-1-(2,5-dibromophenyl)ethan-1-one).
While synthesis dictates the initial substitution, post-synthetic functionalization of the thiazole ring is also possible. The reactivity of the thiazole ring towards electrophiles depends on the existing substituents. The C5 position is generally the most electron-rich and susceptible to electrophilic attack if it is unsubstituted. pharmaguideline.com Direct C-H activation has emerged as a powerful tool for regioselective functionalization, with many protocols favoring arylation at the C5 position. rsc.orgchemrxiv.org Halogenation of an unsubstituted 2-aminothiazole typically occurs at the C5 position via an addition-elimination mechanism, yielding a 2-amino-5-halothiazole, which can then undergo nucleophilic substitution. jocpr.com The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen. pharmaguideline.com
Chemical Derivatization of this compound and Related Analogs
The chemical scaffold of this compound presents multiple reactive sites that allow for extensive chemical derivatization. The key points for modification are the exocyclic 2-amino group and the two bromine substituents on the 5-phenyl ring. These sites offer opportunities to modulate the molecule's physicochemical properties and to construct more complex chemical entities.
The exocyclic amino group at the C2 position of the thiazole ring is a primary site for nucleophilic reactions, making it amenable to a wide range of chemical modifications. Acylation is a common and straightforward method to derivatize this group, leading to the formation of corresponding amides. mdpi.comnih.gov These transformations are typically achieved by reacting the 2-aminothiazole derivative with acylating agents such as acyl halides or anhydrides, often in the presence of a base. mdpi.commdpi.com
While specific studies on the acylation of this compound are not extensively detailed, the reactivity of the 2-aminothiazole core is well-established. For instance, various 2-aminothiazole analogs have been successfully acetylated using acetic anhydride. mdpi.commdpi.com Similarly, benzoylation can be carried out using benzoyl halides. mdpi.com Another common modification involves reaction with chloroacetyl chloride to introduce a chloroacetylamino group, which can serve as a versatile handle for further nucleophilic substitutions. mdpi.commdpi.com
These reactions demonstrate the general applicability of acylation to the 2-aminothiazole framework, a strategy that is directly relevant for the derivatization of this compound to produce a library of N-acylated analogs.
Table 1: Examples of Acylation Reactions on Analogous 2-Aminothiazole Scaffolds
Starting Material Acylating Agent Reaction Conditions Product Reference 2-amino-5-(4-acetylphenylazo)-thiazole Acetic Anhydride Solvent-free N-acetylated product mdpi.com 2-amino-5-(4-acetylphenylazo)-thiazole Benzoyl Cation Source Not specified N-benzoyl amino derivative mdpi.com 2-amino-5-(4-acetylphenylazo)-thiazole Chloroacetyl Chloride Basic conditions N-chloroacetyl amino derivative mdpi.com 5-(4-Acetylphenylazo)-2-amino-4-phenyl-thiazole Acetic Anhydride Heated at 70-75 °C for 2 h N-acetyl derivative mdpi.com
The 2,5-dibromophenyl moiety of the title compound provides two reactive handles for carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atoms can be replaced or utilized in cross-coupling reactions to introduce a diverse array of substituents, significantly expanding the chemical space around the core structure.
Aromatic nucleophilic substitution (SNA_r) is one possible transformation. For example, studies on the related compound 4-bromobenzo[1,2-d:4,5-d′]bis(t mdpi.comjocpr.comnanobioletters.comhiadiazole) have shown that the bromine atom can be displaced by amines like morpholine, although reaction conditions may need optimization to achieve good yields. mdpi.comThis suggests that the bromine atoms on the 5-(2,5-dibromophenyl) group could potentially be substituted by various nucleophiles.
More versatile transformations involve palladium-catalyzed cross-coupling reactions. The bromine atoms are excellent leaving groups for reactions such as the Stille coupling, which utilizes organostannane reagents. mdpi.comIn analogous systems, reactions of bromo-substituted benzothiadiazoles with various aromatic and heteroaromatic stannyl (B1234572) derivatives in the presence of a palladium catalyst, such as PdCl2(PPh3)2, have successfully yielded the corresponding coupled products. mdpi.comOther powerful cross-coupling methods, including Suzuki coupling (with boronic acids) and Buchwald-Hartwig amination (with amines), are standard techniques for the functionalization of aryl bromides and are expected to be applicable to the dibromophenyl ring of the title compound. nih.gov These transformations allow for the introduction of alkyl, aryl, heteroaryl, and amino groups onto the phenyl ring, providing a robust strategy for generating a wide range of structurally diverse analogs from this compound.
Table 2: Examples of Phenyl Ring Transformations on an Analogous Bromo-Aryl Heterocycle
Starting Material Reaction Type Reagent Catalyst/Conditions Product Type Reference 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) Aromatic Nucleophilic Substitution Morpholine DCM, room temperature Monoamine derivative 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) Stille Coupling Thienyltributyl stannane PdCl₂(PPh₃)₂, Toluene, reflux Monoaryl derivative 4-bromo-1-(bromomethyl)-2-fluorobenzene moiety Buchwald-Hartwig Amination N-acetylpiperazine Pd(OAc)₂, RuPhos, Cs₂CO₃, 1,4-dioxane, 80 °C N-Aryl piperazine (B1678402) derivative
Structure Activity Relationship Sar and Molecular Design Principles for 2 Aminothiazoles
General Principles Governing Biological Activity in 2-Aminothiazole (B372263) Scaffolds
The 2-aminothiazole core serves as a versatile template whose biological profile can be finely tuned through chemical modifications. The ring system itself, with its specific arrangement of nitrogen and sulfur atoms, provides key hydrogen bonding and coordination capabilities. The amino group at the C2 position is a particularly important feature, often acting as a crucial hydrogen bond donor or as a handle for introducing further diversity and modulating the molecule's physicochemical properties. mdpi.comnih.gov
SAR studies have consistently shown that the biological activity is not inherent to the scaffold alone but is a result of the interplay between the core and its substituents at the C2, C4, and C5 positions. nih.govmdpi.comnih.gov Modifications at these sites can alter the molecule's shape, electronic distribution, lipophilicity, and metabolic stability, thereby dictating its potency, selectivity, and pharmacokinetic profile. For instance, acylation of the C2-amino group or introduction of various aryl groups at the C4 and C5 positions have been shown to be effective strategies for enhancing activity against specific targets like Mycobacterium tuberculosis or various cancer cell lines. nih.govnih.gov
Impact of Halogen Substituents on the Aromatic Ring
The introduction of halogen atoms onto an aromatic ring attached to the 2-aminothiazole core is a common and effective strategy in medicinal chemistry to modulate a compound's properties. Halogens can influence a molecule's conformation, metabolic stability, and binding affinity through a combination of steric and electronic effects.
The 5-(2,5-Dibromophenyl) moiety in "5-(2,5-Dibromophenyl)thiazol-2-amine" introduces significant electronic and steric features that can profoundly influence its biological activity.
The strategic placement of halogens on aryl substituents of thiazole (B1198619) derivatives has been repeatedly correlated with enhanced biological activity across various therapeutic areas. The electron-withdrawing nature and lipophilic character of halogens can improve membrane permeability and strengthen binding interactions.
For example, studies on thiazolyl-thiourea derivatives revealed that compounds with di-halogenated phenyl groups, such as 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl moieties, exhibited the most promising antibacterial efficacy, particularly against staphylococcal species. mdpi.com Similarly, in a series of 2-aminothiazoles developed as anti-tubercular agents, the introduction of a 3-chlorobenzoyl group at the C2-amino position led to one of the most potent analogues, with a minimum inhibitory concentration (MIC) of 0.024 µM. nih.gov
Structure-activity relationship analyses of other thiazole derivatives have shown that the presence of electron-withdrawing groups, such as halogens (Cl, Br, F) on the phenyl ring, often results in higher biological activity, for instance, in providing seizure protection in anticonvulsant agents. nih.gov This enhancement is often attributed to the halogens' ability to form specific halogen bonds with the target protein or to favorably modulate the molecule's lipophilicity for better target engagement.
Table 1: Impact of Halogenation on Biological Activity of Thiazole Derivatives
| Thiazole Derivative Class | Halogen Substituent(s) | Observed Biological Effect | Reference |
|---|---|---|---|
| Thiazolyl-thioureas | 3,4-Dichlorophenyl | Enhanced antibacterial activity against S. aureus | mdpi.com |
| Thiazolyl-thioureas | 3-Chloro-4-fluorophenyl | Promising antibacterial efficacy against staphylococcal species | mdpi.com |
| N-Benzoyl-2-aminothiazoles | 3-Chlorobenzoyl | Potent anti-tubercular activity (MIC = 0.024 µM) | nih.gov |
| Pyridazinone-thiazole hybrids | Chlorophenyl | Higher seizure protection (anticonvulsant) | nih.gov |
Role of Substitutions at Thiazole Ring Positions (C2, C4, C5) on Potency and Selectivity
The potency and selectivity of 2-aminothiazole derivatives are highly dependent on the substitution pattern around the thiazole core.
C2 Position: The C2-amino group is a primary site for modification. While a free amino group is sometimes essential for activity, derivatization into amides, ureas, or sulfonamides is a common strategy to explore new binding interactions and improve potency. mdpi.commdpi.com For example, introducing substituted benzoyl groups at this position has been shown to improve antitubercular activity by more than 100-fold. nih.gov This position allows for the extension of the molecule into different regions of a binding site.
C4 Position: The C4 position is often more sterically constrained, and its substitution can be critical for maintaining the correct orientation of the molecule. In some series, such as antitubercular 2-aminothiazoles, this position is intolerant to modification, with a 2-pyridyl moiety being a strict requirement for potency. nih.gov In other cases, substitution with small alkyl groups or aryl rings can be beneficial, but bulky substituents are often detrimental. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. uwec.edu By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the key physicochemical properties that drive potency, guiding further molecular design.
Several QSAR studies have been successfully performed on 2-aminothiazole derivatives. For a series of aminothiazoles designed as Aurora kinase inhibitors, a highly predictive QSAR model was developed. nih.govacs.org The model highlighted the importance of specific molecular descriptors related to atomic volume, charges, and electronegativity in determining the inhibitory activity. nih.gov This information was then used to design novel compounds with potentially enhanced potency. Another QSAR study on 2-aminothiazole derivatives as modulators in Huntington's disease also yielded a predictive 3D-QSAR pharmacophore model, which is useful for in silico screening of new potential drug candidates. nih.govberkeley.edu
QSAR models are built upon a foundation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors can be broadly categorized:
Lipophilicity Descriptors: Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a measure of a compound's affinity for fatty or non-polar environments. It is crucial for membrane permeability and hydrophobic interactions with the target. It is typically calculated using computational algorithms based on fragmental contributions.
Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and electronegativity. They are critical for electrostatic and hydrogen bonding interactions. Parameters like atomic charges and polar surface area (PSA) fall into this category. For example, the PSA is often correlated with a molecule's ability to permeate cell membranes. nih.gov
Steric/Topological Descriptors: These quantify the size, shape, and connectivity of a molecule. Examples include molecular weight, volume, and various topological indices that describe molecular branching and shape.
In the QSAR modeling of 2-aminothiazole Aurora kinase inhibitors, descriptors such as PSA (Polar Surface Area), EstateVSA5 (an electrotopological state descriptor), MoRSE descriptors (3D-Molecule Representation of Structures based on Electron diffraction), and RDF descriptors (Radial Distribution Function) were found to be significant. nih.gov These descriptors collectively encode information about the molecule's polarity, 3D shape, and the distribution of atomic properties, which are all crucial for its interaction with the kinase enzyme.
Table 2: Key Physicochemical Descriptors in QSAR Studies of Thiazole Derivatives
| Descriptor Type | Example Descriptor | Information Encoded | Relevance to SAR |
|---|---|---|---|
| Lipophilicity | LogP | Hydrophobicity and membrane permeability | Governs transport to the target and hydrophobic binding interactions |
| Electronic | PSA (Polar Surface Area) | Sum of surfaces of polar atoms (O, N) | Influences cell penetration and hydrogen bonding capacity |
| Electronic | Atomic Charges | Distribution of electrons across the molecule | Crucial for electrostatic interactions with the target protein |
| 3D/Steric | MoRSE Descriptors | 3D molecular structure information | Defines the shape and fit of the molecule in the binding pocket |
| 3D/Steric | RDF Descriptors | Probability distribution of interatomic distances | Provides information on molecular geometry and atom distribution |
Predictive Modeling for Biological Activity
Predictive modeling plays a crucial role in modern drug discovery by enabling the rational design of novel compounds and the prediction of their biological activities prior to synthesis. For the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, various computational techniques have been employed to build robust models that correlate structural features with specific biological outcomes. These models, including Quantitative Structure-Activity Relationship (QSAR), pharmacophore mapping, and molecular docking, provide deep insights into the molecular design principles governing the activity of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in predicting the biological activity of 2-aminothiazole derivatives. These models mathematically define a relationship between the chemical structure and biological activity. For instance, a 3D-QSAR pharmacophore model was developed for 2-aminothiazole derivatives that modulate transcriptional repression in Huntington's disease. nih.gov This model proved to be highly predictive and suitable for in silico screening of new potential therapeutic agents. nih.gov
Another QSAR study focused on 2-aminothiazole derivatives as anticancer agents by targeting Hec1/Nek2 proteins. tandfonline.comnih.gov A statistically significant three-descriptor QSAR model was generated, which highlighted the importance of specific molecular properties. The key descriptors influencing inhibitory activity were identified as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the relative positive surface area (RPSA), which relate to the molecule's topology, charge distribution, and surface area, respectively. tandfonline.com This model not only predicted the activity of new lead molecules but also provided a deeper understanding of the structural requirements for Hec1/Nek2 inhibition. tandfonline.comnih.gov
Similarly, QSAR modeling has been successfully applied to design and predict the antioxidant activity of 2-aminothiazole sulfonamide derivatives. nih.gov Multiple linear regression (MLR) was used to construct predictive models for DPPH radical scavenging and superoxide (B77818) dismutase (SOD)-mimic activities. nih.gov These models revealed that properties such as mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry were key influencers of antioxidant potential. nih.gov
The table below summarizes the findings from a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors.
| Statistical Parameter | Value | Description |
| R² | 0.8436 | Coefficient of determination, indicating the goodness of fit of the model. |
| Q²LOO | 0.7965 | Cross-validation coefficient (Leave-One-Out), indicating the predictive ability of the model. |
| R²ext | 0.6308 | External validation coefficient, indicating the model's ability to predict the activity of an external test set. |
| Q²LMO | 0.7656 | Cross-validation coefficient (Leave-Many-Out), a more robust measure of predictive power. |
| Data sourced from a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors. tandfonline.comnih.gov |
Beyond QSAR, molecular docking is another powerful predictive tool used to elucidate the binding modes of 2-aminothiazole derivatives within the active sites of their target proteins. Docking studies have been instrumental in understanding the interactions between 2-aminothiazole derivatives and targets like the Hec1/Nek2 protein, providing insights into key interactions necessary for inhibitory activity. tandfonline.comnih.gov For antimicrobial 2-aminothiazoles, docking studies suggested that MurB inhibition is a likely mechanism for antibacterial action, while inhibition of the CYP51 enzyme is responsible for antifungal activity. nih.gov In the context of kinase inhibition, molecular modeling was used to create a putative binding model for 2-aminothiazole-based pan-Src inhibitors, which was later corroborated by crystal structures. nih.gov
Pharmacophore modeling is also a key strategy in the design of novel 2-aminothiazole analogues. A three-dimensional pharmacophore model was constructed to design potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov This model successfully predicted the potent inhibitory activity of several synthesized compounds, validating its utility in guiding molecular design. nih.gov These computational approaches, often used in concert, provide a comprehensive framework for the rational design and activity prediction of new 2-aminothiazole derivatives, including compounds like this compound, by leveraging knowledge gained from broader families of related molecules.
The table below outlines various predictive models applied to 2-aminothiazole derivatives and their applications.
| Modeling Technique | Biological Target / Activity | Key Findings / Application | References |
| 3D-QSAR | Transcriptional Repression (Huntington's Disease) | Development of a highly predictive pharmacophore model for in silico screening. | nih.gov |
| QSAR | Hec1/Nek2 Inhibition (Anticancer) | Identified key molecular descriptors (autocorrelation, surface area) influencing activity. | tandfonline.comnih.gov |
| QSAR (MLR) | Antioxidant (DPPH, SOD-mimic) | Revealed key properties like mass, polarizability, and symmetry influencing activity. | nih.gov |
| Molecular Docking | Hec1/Nek2, MurB, CYP51, PDE5, COX-1/2 | Elucidated binding interactions and mechanisms of action for anticancer, antimicrobial, and anti-inflammatory agents. | tandfonline.comnih.govnih.govrsc.org |
| Pharmacophore Modeling | PARP-1 Inhibition | Guided the design of novel, potent PARP-1 inhibitors with neuroprotective effects. | nih.gov |
| Molecular Modeling | Src Family Kinase Inhibition | Constructed a putative binding model that was later validated by crystallography. | nih.gov |
Pharmacological Spectrum and Biological Activity Profiling of 2 Aminothiazole Derivatives
Anticancer and Antitumor Potential
Derivatives of 2-aminothiazole (B372263) have demonstrated significant potential as anticancer agents, exhibiting potent, selective inhibitory activity against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and central nervous system, as well as leukemia and melanoma. nih.govresearchgate.net
Mechanisms of Action: Apoptosis Induction, DNA Adduct Formation, and Enzyme Inhibition
The antitumor effects of 2-aminothiazole derivatives are exerted through several key mechanisms of action. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain 2-aminothiazole compounds can trigger apoptosis by modulating the expression of key regulatory proteins. ukrbiochemjournal.org This includes the cleavage of PARP1, activation of caspase-3, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bim. ukrbiochemjournal.org Some derivatives have been observed to cause DNA fragmentation and single-strand breaks in leukemia cells without directly binding to or intercalating with DNA. ukrbiochemjournal.org
Another significant mechanism is the inhibition of critical enzymes involved in cancer cell proliferation and survival. nih.gov Notably, several 2-aminothiazole derivatives have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, and its inhibition is a key therapeutic strategy. nih.govrsc.orgrsc.org Research has demonstrated that compounds targeting this pathway can effectively arrest the cell cycle and induce apoptosis in cancer cells. nih.govrsc.org While direct DNA adduct formation is less commonly cited, the anticancer activity of some heterocyclic compounds is linked to interactions with DNA and the inhibition of enzymes like DNA topoisomerase. nih.gov
Activity against Diverse Cancer Cell Lines
The cytotoxic effects of 2-aminothiazole derivatives have been documented across a wide range of human cancer cell lines. Research has established the efficacy of various analogs against leukemia, lung cancer, glioma, glioblastoma, prostate cancer, colon cancer, and breast cancer cell lines. For instance, derivatives have shown potent antiproliferative activity against K563 leukemia cells, H1299 lung cancer cells, and SHG-44 glioma cells. nih.gov The table below summarizes the reported cytotoxic activities of several 2-aminothiazole derivatives against a panel of cancer cell lines.
Relevance to 5-(2,5-Dibromophenyl)thiazol-2-amine as an Antineoplastic Lead
While specific cytotoxic data for this compound is not extensively documented in publicly available research, structure-activity relationship (SAR) studies of related analogs suggest its potential as an antineoplastic lead compound. The presence and position of halogen substituents on the phenyl ring of 2-aminothiazole derivatives are known to significantly influence their anticancer activity. nih.gov For example, research has shown that the introduction of a bromo group at the C5-position of the thiazole (B1198619) ring can result in compounds with IC50 values in the low micromolar range. researchgate.net Furthermore, studies on other analogs have indicated that meta-halogen substitutions on the phenyl ring can confer better antitumor activity compared to other substituents. nih.gov The dibrominated phenyl moiety in this compound is therefore a feature of significant interest, suggesting that this compound warrants further investigation for its potential cytotoxic and antiproliferative properties.
Antimicrobial Activities: Antibacterial, Antifungal, and Antitubercular Efficacy
The 2-aminothiazole nucleus is a cornerstone in the development of new antimicrobial agents, with many derivatives exhibiting a broad spectrum of activity against various pathogens. researchgate.netjocpr.comijpsr.com
Broad-Spectrum Activity against Bacterial and Fungal Pathogens
Numerous studies have confirmed the efficacy of 2-aminothiazole derivatives against a wide range of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.netturkjps.org These compounds have demonstrated inhibitory activity against common bacteria such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.netturkjps.orgekb.eg In the realm of antifungal agents, derivatives have shown activity against opportunistic pathogens like Candida albicans and Aspergillus niger. researchgate.netjocpr.comdergipark.org.tr The consistent and broad-spectrum activity highlights the potential of the 2-aminothiazole scaffold in addressing various infectious diseases.
Other Significant Biological Activities.
Dopamine (B1211576) Agonist and Receptor Modulating Activities
There is no specific information available regarding the dopamine agonist or receptor modulating activities of this compound. However, the 2-aminothiazole scaffold is recognized as a crucial structural element in the development of compounds that interact with the dopaminergic system. google.comresearchgate.net Various derivatives have been synthesized and evaluated for their potential as dopamine receptor agonists and modulators. acs.orgnih.gov
Compounds containing the 2-aminothiazole ring have been investigated as dopamine agonists. google.com For instance, a series of aminothiazole fused benzazepines have been identified as selective dopamine D2 partial agonists. nih.gov These compounds exhibit tunable partial agonism and possess favorable properties for central nervous system activity. nih.gov One notable compound from this series, 8h , demonstrated good metabolic stability and was active in animal models of locomotor activity. nih.gov
Furthermore, aminothiazole analogues of known dopaminergic agents like apomorphine (B128758) have been developed. nih.gov Testing of enantiomers of 2,6-diaminotetrahydrobenzothiazole revealed that the S enantiomer, (-)-5 , was the most potent dopamine autoreceptor agonist in the series. nih.gov This highlights the stereoselectivity of these interactions.
Table 1: Dopamine Receptor Modulating Activities of Select 2-Aminothiazole Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 8h (aminothiazole fused benzazepine) | Dopamine D2 Receptor | Partial Agonist | nih.gov |
| (-)-5 (2,6-diaminotetrahydrobenzothiazole) | Dopamine Autoreceptor | Agonist | nih.gov |
Inhibition of Specific Biological Targets (e.g., PARP-1, KPNB1)
Specific inhibitory activity of this compound against Poly(ADP-ribose) polymerase-1 (PARP-1) or Karyopherin-β1 (KPNB1) has not been reported. However, other derivatives of 2-aminothiazole have shown potent inhibitory effects on these targets.
PARP-1 Inhibition: A series of novel 2-aminothiazole analogues were designed and found to be potent PARP-1 inhibitors, with several compounds exhibiting IC₅₀ values below 1 microMolar. nih.gov These compounds demonstrated a protective effect on cells against injury induced by hydrogen peroxide and oxygen-glucose deprivation, suggesting potential neuroprotective applications. nih.gov A patent has also described a 2-aminothiazole derivative with effects on both acetylcholinesterase and PARP-1, indicating its potential for treating Alzheimer's disease. google.com
KPNB1 Inhibition: Karyopherin-β1 (KPNB1), also known as importin-β1, is a transport protein that is overexpressed in various cancer cells. iiarjournals.orgnih.gov Inhibition of KPNB1 has become an attractive strategy for cancer therapy. nih.gov Research has identified the aminothiazole derivative (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide (Compound 1) as a potent KPNB1 inhibitor. nih.gov This compound was found to have a strong binding affinity for KPNB1 with a dissociation constant (Kd) of approximately 20 nM. nih.gov Further studies showed that this KPNB1 inhibitor induces G2/M cell-cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer agents. iiarjournals.orgnih.gov
Table 2: Inhibition of Biological Targets by Select 2-Aminothiazole Derivatives
| Compound | Target | Biological Effect | Reference |
|---|---|---|---|
| 2-Aminothiazole Analogues (4-6, 10) | PARP-1 | Neuroprotection | nih.gov |
| Compound 1 | KPNB1 | Anticancer (Apoptosis, Cell-Cycle Arrest) | iiarjournals.orgnih.govnih.gov |
P-glycoprotein Modulation
There is no available research on the P-glycoprotein (P-gp) modulating activity of this compound or other specific 2-aminothiazole derivatives. P-glycoprotein is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells. mdpi.comresearchgate.net
The modulation of P-gp is a key strategy to overcome MDR. nih.gov While various classes of compounds, such as flavonoids, have been investigated for their ability to inhibit P-gp, the potential of the 2-aminothiazole scaffold in this context remains an area for future investigation. nih.gov
Computational Chemistry and in Silico Approaches in the Study of 2 Aminothiazoles
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor.
Elucidation of Ligand-Receptor Binding Interactions
Molecular docking studies on 2-aminothiazole (B372263) derivatives have been instrumental in elucidating the specific interactions that govern their binding to various biological targets. These studies reveal that the binding affinity is often driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The 2-aminothiazole core itself frequently participates in crucial hydrogen bonding through its amino group and the thiazole (B1198619) nitrogen.
For instance, docking studies of 4-(4-bromophenyl)-thiazol-2-amine derivatives into the binding pockets of microbial and cancer-related proteins have demonstrated key interactions. nih.gov These interactions often involve hydrogen bonds with amino acid residues like lysine (B10760008) and hydrophobic interactions facilitated by the bromophenyl ring. researchgate.net Similarly, docking simulations of other benzothiazole (B30560) derivatives with the Human Epidermal growth factor receptor (HER) enzyme have highlighted the importance of hydrogen bonding and hydrophobic interactions in determining binding affinity. nih.gov The thiazole ring's aromatic nature allows it to engage in various reactive site interactions, including donor-acceptor and nucleophilic reactions, which helps it pass through biological membranes. researchgate.net
Below is a table summarizing common ligand-receptor interactions observed for 2-aminothiazole analogs with various protein classes.
| Target Protein Class | Key Interacting Residues (Examples) | Type of Interaction | Reference |
| Kinases (e.g., Aurora, ROCK-1) | Lysine, Serine, Phenylalanine | Hydrogen Bonding, π-π Stacking | acs.org, researchgate.net, |
| DNA Gyrase | Aspartate, Arginine | Hydrogen Bonding, Electrostatic | researchgate.net |
| Estrogen Receptor | Arginine, Glutamate, Histidine | Hydrogen Bonding, Hydrophobic | nih.gov |
| Tubulin | Cysteine, Valine, Leucine | Hydrogen Bonding, Hydrophobic | nih.gov |
Prediction of Molecular Targets for 5-(2,5-Dibromophenyl)thiazol-2-amine and its Analogs
In silico studies are pivotal in identifying and validating potential molecular targets for novel compounds. For the 2-aminothiazole class, computational screening has predicted interactions with a wide array of proteins implicated in various diseases. The 2-aminothiazole scaffold is a key component of clinically used drugs like the kinase inhibitor Dasatinib, underscoring its therapeutic relevance. nih.gov
Studies have shown that 2-aminothiazole derivatives exhibit potent inhibitory activity against a range of human cancer cell lines, including breast, lung, colon, and leukemia. nih.gov Computational docking has been used to predict the binding of these compounds to several key anticancer targets. For example, various analogs have been docked against Aurora kinases, cyclin-dependent kinases (CDKs), and estrogen receptors, suggesting their potential as ATP-competitive inhibitors. nih.gov Other research has identified Hec1/Nek2 proteins, which are crucial for cell proliferation, as significant targets for this class of compounds. tandfonline.com, nih.gov
The table below lists some of the potential molecular targets identified for 2-aminothiazole derivatives through computational and experimental studies.
| Potential Molecular Target | Associated Disease/Process | Reference |
| Aurora Kinases | Cancer (Cell Cycle Regulation) | nih.gov, acs.org |
| Hec1/Nek2 Protein Complex | Cancer (Cell Proliferation) | tandfonline.com, nih.gov, nih.gov |
| Tubulin | Cancer (Mitosis) | nih.gov |
| DNA Gyrase | Bacterial Infection | researchgate.net |
| Estrogen Receptor (ER) | Breast Cancer | nih.gov, nih.gov |
| Oxidoreductases | Oxidative Stress | asianpubs.org |
| Rab7b Protein | Cancer (Malignant Cell Differentiation) | nih.gov |
| Rho-associated protein kinase (ROCK-1) | Cancer Cell Migration and Invasion |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties and geometric structure of molecules. These methods are used to calculate parameters that are difficult to determine experimentally.
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is key to its reactivity and stability. DFT is employed to analyze the distribution of electrons and to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, represents the ability to gain an electron. mgesjournals.com
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity. A small HOMO-LUMO gap implies a molecule is more reactive and less stable, as it requires less energy to be excited. nih.gov DFT studies on various thiazole derivatives have shown that substitutions on the core structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and potential biological activity. shd-pub.org.rs, nih.gov Analysis of the wave function can indicate that electron absorption corresponds to the transition from the ground state to the first excited state, which is explained by an electron excitation from the HOMO to the LUMO. mgesjournals.com
The following table presents representative HOMO-LUMO energy data for related thiazole compounds, illustrating how structural modifications influence electronic properties.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 2-Amino-5-arylazothiazole derivative | -6.260 | -0.552 | 5.707 | nih.gov |
| N-(thiazol-2-yl)-2-arylhydrazono-2-cyanoacetamide | -5.523 | -0.016 | 5.507 | nih.gov |
| 3-phenylbenzo[d]thiazol-2(3H)-imine | -7.0096 | 0.1510 | 7.1606 | shd-pub.org.rs |
| 3-(4-nitrophenyl)benzo[d]thiazol-2(3H)-imine | -7.4243 | 1.7755 | 9.1998 | shd-pub.org.rs |
Conformational Analysis and Molecular Geometry
Studies on related bromophenyl-thiadiazole structures show that the phenyl and heterocyclic rings are often oriented at a significant dihedral angle to each other. nih.gov The thiazole ring itself contains an sp2 sulfur atom, which can lead to unique conformational and steric effects. nih.gov Conformational analysis of thiazole-containing amino acids indicates that intramolecular hydrogen bonds, such as between an amide group and the thiazole nitrogen, play a crucial role in stabilizing certain conformations. nih.gov For a molecule like this compound, DFT would be essential to predict the rotational barrier around the C-C bond connecting the two rings and to understand how the bulky bromine atoms affect the preferred conformation, which in turn influences its ability to fit into a receptor's binding site.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect.
Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query in a virtual screening campaign. asianpubs.org Virtual screening involves rapidly searching large databases of chemical compounds to identify molecules that match the pharmacophore model and are therefore likely to be active. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. tandfonline.com For the 2-aminothiazole scaffold, pharmacophore models can be generated to capture the key features responsible for anticancer or antimicrobial activity. tandfonline.com, nih.gov These models can then guide the discovery of novel derivatives, potentially including complex structures like this compound, with improved potency and selectivity for desired molecular targets. mdpi.com
A comprehensive search for specific computational studies on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the chemical compound this compound did not yield specific research findings or data tables for this exact molecule.
While in silico ADME prediction is a common practice in the study of 2-aminothiazole derivatives for drug discovery, and numerous studies exist for structurally related compounds, public domain research detailing the predicted absorption, distribution, metabolic stability, and excretion pathways for this compound is not available in the retrieved search results.
Therefore, the following sections on its computational ADME profile cannot be constructed with scientifically accurate and specific data as requested. General methodologies are available for similar compounds, but applying them to the subject compound without a specific study would be speculative and fall outside the required scope of reporting detailed, existing research findings.
Future Perspectives and Research Trajectories for 5 2,5 Dibromophenyl Thiazol 2 Amine
Rational Design and Synthesis of Advanced Derivatives with Optimized Biological Profiles
The foundation for advancing 5-(2,5-Dibromophenyl)thiazol-2-amine lies in the rational design and synthesis of new derivatives with enhanced biological activity and specificity. nih.gov This process involves leveraging structure-activity relationship (SAR) studies to understand how chemical modifications to the core scaffold influence its therapeutic effects. nih.gov Medicinal chemists can systematically alter the molecule at several key positions, including the dibromophenyl ring, the thiazole (B1198619) core, and the 2-amino group, to optimize its interaction with biological targets. mdpi.com
Key strategies in the rational design process include:
Substitution on the Phenyl Ring: Modifying the bromine atoms with other substituents (e.g., fluoro, chloro, methyl, methoxy (B1213986) groups) can significantly impact the compound's electronic and steric properties, potentially improving target binding and pharmacokinetic profiles. nih.gov
Modification of the 2-Amino Group: Acylation, alkylation, or the introduction of other functional groups to the exocyclic amino group can create new hydrogen bonding opportunities and alter the molecule's solubility and cell permeability. mdpi.commdpi.com
Functionalization of the Thiazole Ring: Introducing substituents at the C4 or C5 positions of the thiazole ring can further refine the molecule's shape and interaction with target proteins. mdpi.com
Computational methods such as molecular docking are instrumental in this phase, allowing researchers to predict how newly designed derivatives will bind to specific protein targets, thereby guiding synthetic efforts toward the most promising candidates. nih.gov The synthesis of these novel analogues can be achieved through established and innovative heterocyclic chemistry techniques, such as variations of the Hantzsch thiazole synthesis, to generate a library of compounds for biological screening. nanobioletters.comresearchgate.net
Table 1: Influence of Substituents on the Biological Activity of Thiazole Scaffolds
| Scaffold Position | Substituent Type | Observed Impact on Biological Activity | Potential Therapeutic Area |
|---|---|---|---|
| Phenyl Ring (para-position) | Electron-withdrawing groups (e.g., -Br, -Cl, -F) | Enhanced antibacterial and anticancer activity. nih.gov | Oncology, Infectious Diseases |
| 2-Amino Group | Acyl or Arylcarbonyl groups | Potent Hec1/Nek2 inhibition, leading to selectivity for cancer cells. nih.gov | Oncology |
| Thiazole Ring (C5-position) | Carboxanilide side chain | Cytostatic effects on human leukemia cell lines. mdpi.com | Oncology |
| 2-Amino Group | Formation of Schiff bases with aromatic aldehydes | Broad-spectrum antimicrobial activity. nih.gov | Infectious Diseases |
Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways, making single-target drugs less effective. Polypharmacology, the concept of a single drug acting on multiple targets, offers a promising therapeutic strategy. The thiazole scaffold is well-suited for this approach, as its derivatives have been shown to inhibit several biological targets simultaneously. nih.gov
Future research on this compound derivatives should focus on designing dual- or multi-target inhibitors. For instance, researchers have successfully developed 2-aminothiazole (B372263) derivatives that function as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), two key targets in cancer therapy. rsc.org Similarly, other thiazole-based compounds have exhibited both antimicrobial and anti-inflammatory properties. nih.gov By integrating pharmacophores known to interact with different targets into a single molecular scaffold based on this compound, novel agents could be developed to treat complex conditions more effectively. This strategy may lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. rsc.org
Table 2: Examples of Multi-Targeting Thiazole Derivatives
| Thiazole Derivative Class | Biological Targets | Therapeutic Application | Reference |
|---|---|---|---|
| 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamides | Bcr-Abl and Histone Deacetylase (HDAC) | Cancer (Leukemia, Prostate Cancer) | rsc.org |
| Thiazole-phenylacetic acids | Bacterial enzymes and Inflammatory pathways | Infectious diseases with inflammatory components | nih.gov |
| Thiazole-based Organoselenium Compounds | Tyrosinase and Glutathione Peroxidase (GPx) | Hyperpigmentation disorders and Oxidative stress | acs.org |
Advanced Preclinical Investigations of Lead Compounds (excluding clinical human trials)
Once promising derivatives of this compound with potent and selective activity are identified through initial screening, they must undergo rigorous preclinical evaluation. This stage is critical for establishing a compound's potential for further development and involves a battery of in vitro and in vivo studies.
In Vitro Characterization: This includes detailed mechanistic studies to confirm the compound's mode of action, such as enzyme inhibition assays and receptor binding studies. nih.gov For potential anticancer agents, cytotoxicity would be assessed against a panel of human cancer cell lines, like the MCF7 breast cancer line. nih.gov For antimicrobial candidates, the minimum inhibitory concentration (MIC) would be determined against various pathogenic bacteria and fungi. nih.gov
In Vivo Efficacy Models: Lead compounds would then be tested in relevant animal models of disease. For example, an anticancer derivative could be evaluated in rodent xenograft models where human tumors are implanted to assess the compound's ability to inhibit tumor growth.
Pharmacokinetic and ADME Profiling: A crucial component of preclinical investigation is the study of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These studies determine how the drug is processed by a living organism, providing insights into its bioavailability, half-life, and metabolic stability. This information is essential for designing future studies and understanding the compound's drug-like properties.
Table 3: Key Preclinical Assays for Thiazole-Based Lead Compounds
| Assay Type | Purpose | Example Endpoint |
|---|---|---|
| In Vitro Anticancer Screening | Evaluate cytotoxicity against cancer cells. | IC50 value from Sulforhodamine B (SRB) assay. nih.gov |
| In Vitro Antimicrobial Testing | Determine potency against pathogenic microbes. | Minimum Inhibitory Concentration (MIC) value. nih.gov |
| Enzyme Inhibition Assays | Confirm mechanism of action against a specific enzyme target. | Ki or IC50 value (e.g., for kinases, acetylcholinesterase). nih.gov |
| In Vivo Xenograft Models | Assess antitumor efficacy in a living organism. | Tumor growth inhibition percentage. |
| ADME Studies | Characterize pharmacokinetic properties. | Bioavailability, plasma half-life, metabolic stability. nih.gov |
Emerging Applications and Unexplored Therapeutic Areas for Dibromophenyl-Thiazol-2-amine Scaffolds
While much of the research on aminothiazoles has focused on oncology and infectious diseases, the versatility of the scaffold suggests significant potential in other therapeutic areas. nih.govwisdomlib.org Future research should explore these emerging applications for derivatives of this compound.
The thiazole nucleus is a key component in compounds targeting a wide array of biological processes. researchgate.net Investigations into its role as an acetylcholinesterase (AChE) inhibitor have shown promise for the treatment of Alzheimer's disease. nih.gov Furthermore, thiazole derivatives have been developed as inhibitors of sphingosine (B13886) kinase, indicating potential applications in inflammatory diseases and cancer. nih.gov The ability of some thiazoles to combat antibiotic resistance by targeting bacterial mechanisms like biofilm formation presents another critical avenue of research. nih.gov
Unexplored areas for this specific dibromophenyl-thiazol-2-amine scaffold could include:
Neurodegenerative Diseases: Beyond Alzheimer's, targeting other protein misfolding diseases or neuroinflammatory pathways.
Metabolic Disorders: Investigating effects on targets relevant to diabetes and obesity. wisdomlib.org
Antiviral Agents: Screening against a broad range of viruses, building on the known antiviral potential of some thiazole compounds. nih.govmdpi.com
Cardiovascular Conditions: Exploring effects on targets related to hypertension or thrombosis.
By screening libraries of this compound derivatives against a diverse set of biological targets, researchers may uncover novel therapeutic activities and expand the clinical potential of this promising chemical scaffold.
Q & A
Basic: How can researchers optimize the synthesis of 5-(2,5-Dibromophenyl)thiazol-2-amine to improve yield and purity?
Answer:
Optimization involves selecting appropriate reagents, catalysts, and reaction conditions. For brominated thiazoles, Suzuki-Miyaura cross-coupling (using aryl boronic acids and Pd catalysts) is effective for introducing aryl groups . Key steps include:
- Solvent selection : Ethanol or toluene for controlled reactivity and solubility .
- Catalyst loading : Pd(PPh₃)₄ (0.5–2 mol%) to minimize side reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation .
- Purification : Recrystallization from acetone or ethanol to isolate high-purity crystals .
Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?
Answer:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···N hydrogen bonds) and planar thiazole geometry (r.m.s. deviation <0.15 Å) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ≈ 308.96 g/mol) .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Answer:
DFT with hybrid functionals (e.g., B3LYP) calculates:
- HOMO-LUMO gaps : To assess charge-transfer potential (critical for biological activity) .
- Electrostatic potential maps : Visualize electron-deficient regions (e.g., bromine substituents) for reactivity analysis .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies in biological environments .
Advanced: What are key considerations in designing biological assays for this compound’s anticancer potential?
Answer:
- Target selection : Prioritize kinases or DNA-interacting proteins (common targets for thiazoles) .
- Dose-response curves : Use IC₅₀ values (e.g., 5–50 μM) to compare potency against reference drugs .
- Cellular uptake : LogP calculations (DFT-derived) predict membrane permeability .
- Toxicity profiling : MTT assays on non-cancerous cell lines (e.g., HEK-293) .
Advanced: How does bromine substitution on the phenyl ring influence reactivity and bioactivity?
Answer:
- Electrophilicity : Bromine’s electron-withdrawing effect increases thiazole ring reactivity in nucleophilic substitutions .
- Biological interactions : Para-bromine enhances π-stacking with DNA base pairs, improving intercalation potential .
- Steric effects : Ortho-bromine may hinder binding to hydrophobic enzyme pockets (validate via molecular docking) .
Basic: What challenges arise in analyzing intermediates during brominated thiazole synthesis?
Answer:
- Intermediate instability : Brominated intermediates (e.g., 2-bromoacetophenone derivatives) degrade under light; use amber glassware .
- Byproduct formation : Thiourea byproducts in thiazole cyclization require column chromatography (silica gel, hexane/EtOAc) for removal .
- Spectroscopic overlap : Similar UV-Vis profiles for intermediates and products necessitate HPLC-MS for differentiation .
Advanced: How can palladium-catalyzed cross-coupling modify the thiazole ring?
Answer:
- Buchwald-Hartwig amination : Introduce amino groups at the 2-position using Pd₂(dba)₃/Xantphos .
- C–H activation : Direct functionalization of thiazole C5 using Pd(OAc)₂ and directing groups (e.g., pyridine) .
- Post-functionalization : Couple with aryl boronic acids to diversify substituents for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
